![molecular formula C36H58ClNO6S2 B017707 2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride CAS No. 109871-03-6](/img/structure/B17707.png)
2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is known for its unique properties and has been used in various research studies to investigate its effects on biological systems.
Wirkmechanismus
The mechanism of action of 2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride involves the inhibition of certain enzymes and proteins that play a key role in the development and progression of various diseases. This compound has been shown to inhibit the activity of specific enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on biological systems. This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride. These include the investigation of its potential applications in the treatment of other diseases, the development of new synthetic routes for its synthesis, and the optimization of its pharmacological properties for improved efficacy and safety.
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound has shown promising results in various research studies and has the potential to be developed into new drugs and therapies for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its future applications.
Synthesemethoden
The synthesis of 2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride involves the reaction between 2-Octyloxy-5-aminobenzenesulfonamide and 2-Octyloxy-5-(1,1,3,3-tetramethylbutyl)benzenesulfonyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to obtain a pure and high yield product.
Wissenschaftliche Forschungsanwendungen
2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride has been extensively studied for its potential applications in various scientific research fields. This compound has been used in the development of new drugs and therapies for the treatment of various diseases such as cancer, diabetes, and inflammation.
Eigenschaften
CAS-Nummer |
109871-03-6 |
---|---|
Molekularformel |
C36H58ClNO6S2 |
Molekulargewicht |
700.4 g/mol |
IUPAC-Name |
2-octoxy-5-[[2-octoxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfonylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C36H58ClNO6S2/c1-8-10-12-14-16-18-24-43-31-23-21-30(27-33(31)45(37,39)40)38-46(41,42)34-26-29(36(6,7)28-35(3,4)5)20-22-32(34)44-25-19-17-15-13-11-9-2/h20-23,26-27,38H,8-19,24-25,28H2,1-7H3 |
InChI-Schlüssel |
RHBKBXGCPHWXSZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)NC2=CC(=C(C=C2)OCCCCCCCC)S(=O)(=O)Cl |
Kanonische SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)NC2=CC(=C(C=C2)OCCCCCCCC)S(=O)(=O)Cl |
Synonyme |
2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.